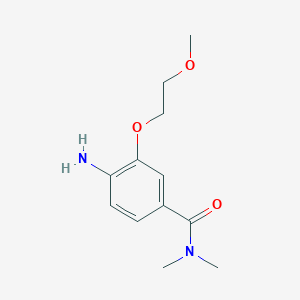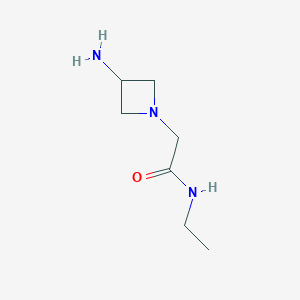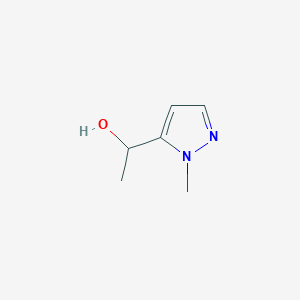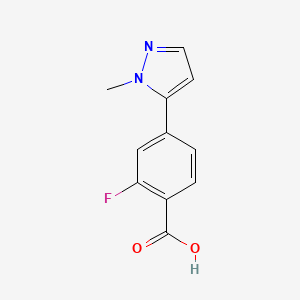
3-(Fluoromethyl)pyrrolidin-1-amine
Overview
Description
3-(Fluoromethyl)pyrrolidin-1-amine, also known as FMPA, is a chemical compound of interest due to its various applications in scientific research and industry. It has a molecular formula of C5H11FN2 and a molecular weight of 118.15 g/mol .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Chemical Reactions Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
3-(Fluoromethyl)pyrrolidin-1-amine has a wide range of scientific research applications. It has been studied for its potential to be used as a pharmacological tool for studying various physiological processes, such as neurotransmitter release, synaptic plasticity, and receptor-mediated signaling. Additionally, this compound has been studied for its potential to be used as a tool for studying the pharmacokinetics and pharmacodynamics of drugs, as well as its potential to be used as a tool for studying the effects of environmental toxins on the body.
Mechanism of Action
Target of Action
Pyrrolidinone derivatives are known to interact with a variety of biological targets. The specific target can vary greatly depending on the exact structure of the compound .
Mode of Action
The mode of action of pyrrolidinone derivatives can also vary widely. Some compounds in this class are known to inhibit enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Pyrrolidinone derivatives can influence a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidinone derivatives can vary based on factors such as the compound’s structure and the route of administration .
Result of Action
The molecular and cellular effects of a pyrrolidinone derivative would depend on its specific target and mode of action. Some compounds in this class have been found to have antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrrolidinone derivatives .
Advantages and Limitations for Lab Experiments
The use of 3-(Fluoromethyl)pyrrolidin-1-amine in lab experiments has a number of advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, there are some limitations to its use in lab experiments. It can be toxic at high concentrations, and it is not well-suited for long-term studies due to its short half-life.
Future Directions
There are a number of potential future directions for 3-(Fluoromethyl)pyrrolidin-1-amine. It could be used to study the effects of environmental toxins on the body, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the effects of various drugs on the body, as well as the effects of various neurotransmitters on the brain. It could also be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the endocrine system. Finally, it could be used to study the effects of various drugs on the immune system.
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)pyrrolidin-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes such as amine oxidases is particularly noteworthy. These enzymes catalyze the oxidation of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of neurotransmitter systems, thereby impacting neuronal signaling and function. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, either inhibiting or activating their function. For example, the compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its overall biological effects .
properties
IUPAC Name |
3-(fluoromethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJWBQCEDSZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





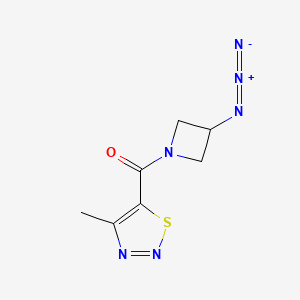
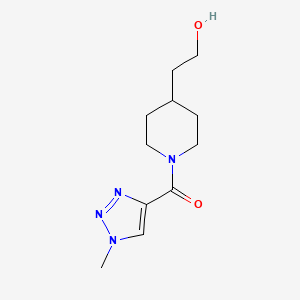

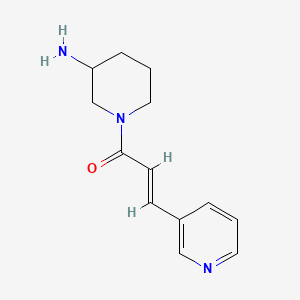
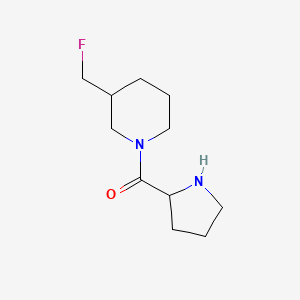
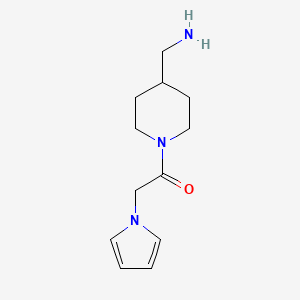
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)
